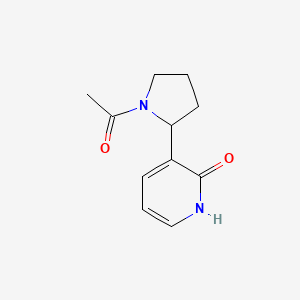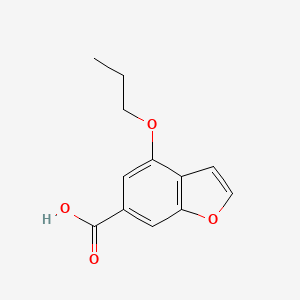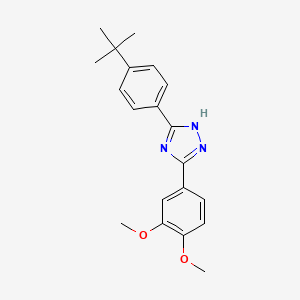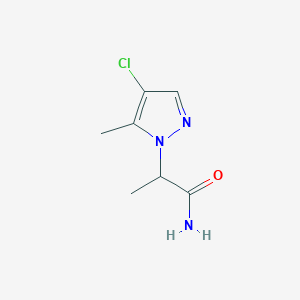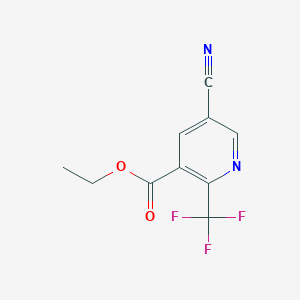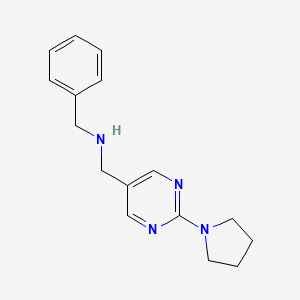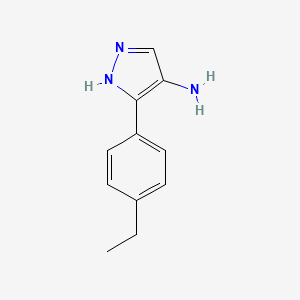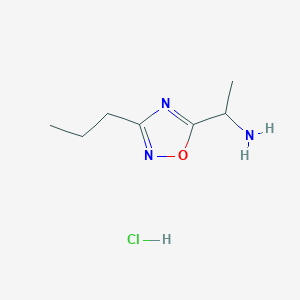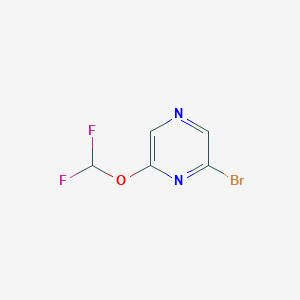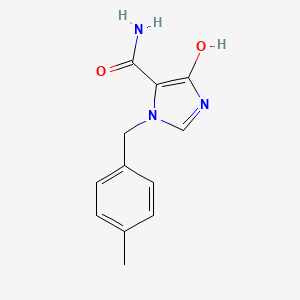
3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Chlorophenyl Substitution: Introduction of the chlorophenyl group through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated analogs.
Substitution: Various substitution reactions could modify the functional groups attached to the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Could be used in the development of diagnostic agents for various diseases.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one would depend on its specific applications. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-5-phenylfuran-2(3H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one: Similar structure but with the chlorine atom in a different position, potentially leading to different properties.
Uniqueness
The presence of the 3-chlorophenyl group in 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one may confer unique properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H11ClO3 |
|---|---|
Poids moléculaire |
238.66 g/mol |
Nom IUPAC |
3-acetyl-5-(3-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(16-12(10)15)8-3-2-4-9(13)5-8/h2-5,10-11H,6H2,1H3 |
Clé InChI |
FARKQLIPCMMMSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(OC1=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


